Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
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Overview
Description
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a complex peptide derivative. This compound is notable for its unique structure, which includes multiple amino acids and a dinitrophenyl group. It is often used in biochemical research, particularly in studies involving enzyme activity and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The dinitrophenyl group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves its interaction with specific enzymes or proteins. The compound can act as a substrate for proteases, leading to cleavage and subsequent fluorescence changes in FRET assays. This allows researchers to monitor enzyme activity in real-time.
Comparison with Similar Compounds
Similar Compounds
L-Argininamide, N2-[(phenylmethoxy)carbonyl]-L-lysyl-N-(4-nitrophenyl): Another peptide derivative with similar applications in enzyme assays.
2-((2-Aminobenzoyl)amino)benzoic acid derivatives: Compounds with similar structural features used in biochemical research.
Uniqueness
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is unique due to its combination of multiple amino acids and a dinitrophenyl group, which enhances its utility in FRET-based assays and other biochemical applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[(2-aminobenzoyl)amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77N17O13/c1-27(2)22-36(63-48(75)39-16-11-21-65(39)49(76)35(14-8-9-19-51)62-44(71)31-12-6-7-13-32(31)52)45(72)58-26-41(68)60-37(23-28(3)4)46(73)64-38(25-57-33-18-17-30(66(77)78)24-40(33)67(79)80)47(74)59-29(5)43(70)61-34(42(53)69)15-10-20-56-50(54)55/h6-7,12-13,17-18,24,27-29,34-39,57H,8-11,14-16,19-23,25-26,51-52H2,1-5H3,(H2,53,69)(H,58,72)(H,59,74)(H,60,68)(H,61,70)(H,62,71)(H,63,75)(H,64,73)(H4,54,55,56)/t29-,34-,35-,36-,37-,38-,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVISUZRDMINSEK-ICJZXESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77N17O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.